BETA,4-DINITROSTYRENE
Overview
Description
BETA,4-DINITROSTYRENE is an aromatic nitroalkene compound with the molecular formula C8H6N2O4 and a molecular weight of 194.1442 g/mol . It is known for its unique chemical properties and has gained significant attention in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that nitroethylene derivatives, such as p,beta-dinitrostyrene, are valuable precursors in organic synthesis . They allow the stereoselective preparation of oximes, amines, nitrile N-oxides, and many other molecular systems .
Mode of Action
The mode of action of p,beta-Dinitrostyrene involves its interaction with its targets through a polar zw-type [3+2] cycloaddition reaction . This reaction proceeds via a one-step mechanism, characterized by the attack of the nucleophilic oxygen center of the nitrone on the electrophilically activated β-position of these nitrostyrenes . The β-conjugated position is more electrophilically activated than the α one .
Biochemical Pathways
The biochemical pathways affected by p,beta-Dinitrostyrene are related to its role as a precursor in organic synthesis. The electrophilic activation of the ethylene moiety, as a consequence of the presence of the strong electron-withdrawing nitro group, allows the easy synthesis of a wide range of functionalized four-, five-, and six-membered carbo- and heterocycles .
Result of Action
The result of p,beta-Dinitrostyrene’s action is the synthesis of a wide range of functionalized four-, five-, and six-membered carbo- and heterocycles . These compounds have various applications in organic synthesis.
Biochemical Analysis
Biochemical Properties
p,beta-Dinitrostyrene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It has been observed to participate in [3+2] cycloaddition reactions, where it interacts with nucleophilic centers such as the oxygen atom of nitrones. The interaction involves the electrophilic activation of the beta-position of p,beta-Dinitrostyrene, leading to the formation of cycloadducts . This compound can interact with various enzymes and proteins, including those involved in oxidative stress responses and apoptosis pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
p,beta-Dinitrostyrene has been shown to exert significant effects on various types of cells and cellular processes. It can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This compound influences cell signaling pathways, including those involving reactive oxygen species and mitochondrial dysfunction. Additionally, p,beta-Dinitrostyrene can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of p,beta-Dinitrostyrene involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, p,beta-Dinitrostyrene has been identified as a phosphatase inhibitor, which can result in the dephosphorylation of key signaling molecules and subsequent changes in cellular processes. Additionally, p,beta-Dinitrostyrene can induce oxidative stress by generating reactive oxygen species, which can further modulate gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p,beta-Dinitrostyrene can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain conditions such as exposure to light or heat. Long-term studies have shown that p,beta-Dinitrostyrene can have sustained effects on cellular function, including prolonged induction of apoptosis and changes in gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of p,beta-Dinitrostyrene can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can induce significant biological activity, including apoptosis and changes in gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of p,beta-Dinitrostyrene can result in toxic or adverse effects, including oxidative stress and tissue damage .
Metabolic Pathways
p,beta-Dinitrostyrene is involved in various metabolic pathways, including those related to oxidative stress and apoptosis. This compound can interact with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. The metabolic flux of p,beta-Dinitrostyrene can influence the levels of metabolites and other biomolecules, leading to changes in cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, p,beta-Dinitrostyrene is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific compartments. The distribution of p,beta-Dinitrostyrene can affect its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular function .
Subcellular Localization
The subcellular localization of p,beta-Dinitrostyrene plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, p,beta-Dinitrostyrene can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. The localization of p,beta-Dinitrostyrene can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
BETA,4-DINITROSTYRENE can be synthesized through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde and nitromethane are condensed in the presence of a base . Another method involves the direct nitration of styrene using nitric oxide . These methods can be carried out under conventional or microwave-assisted conditions to improve efficiency .
Chemical Reactions Analysis
BETA,4-DINITROSTYRENE undergoes various chemical reactions, including:
Scientific Research Applications
BETA,4-DINITROSTYRENE has a wide range of applications in scientific research:
Comparison with Similar Compounds
BETA,4-DINITROSTYRENE is similar to other nitroalkenes, such as beta-Nitrostyrene (C8H7NO2) . this compound is unique due to its additional nitro group, which enhances its reactivity and makes it a versatile compound in synthetic chemistry. Other similar compounds include:
beta-Nitrostyrene: Used in the synthesis of indigo dye and slimicides.
trans-beta-Nitrostyrene: Known for its applications in organic synthesis and as a precursor for various chemical reactions.
Properties
IUPAC Name |
1-nitro-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXLWPUIWFTNM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879316 | |
Record name | 4-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-98-7, 3156-41-0 | |
Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p,beta-Dinitrostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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